molecular formula C14H20N2O B4666197 1-(4-ethylbenzoyl)-4-methylpiperazine

1-(4-ethylbenzoyl)-4-methylpiperazine

Número de catálogo: B4666197
Peso molecular: 232.32 g/mol
Clave InChI: IDTDJKPGRYYMBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Ethylbenzoyl)-4-methylpiperazine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. With the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol, this molecule features a piperazine ring, a common structural motif in drug discovery known for contributing to pharmacological activity and influencing the pharmacokinetic properties of a molecule . The piperazine scaffold is a privileged structure in the design of bioactive molecules and is found in compounds investigated for a range of therapeutic areas . Piperazine derivatives are frequently explored as key synthetic intermediates and core structures in the development of novel therapeutic agents . For instance, structurally related compounds containing the piperazine moiety are being actively researched for their potential in oncology . This product is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers can leverage this compound as a versatile building block for further chemical synthesis or as a standard in analytical studies.

Propiedades

IUPAC Name

(4-ethylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-12-4-6-13(7-5-12)14(17)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTDJKPGRYYMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-ethylbenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of clinically significant drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] Its unique structural and physicochemical properties, such as its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive building block for the design of novel therapeutic agents. The N-acylation of the piperazine nucleus, in particular, allows for the introduction of diverse functionalities, enabling the fine-tuning of a compound's biological activity and selectivity. This guide provides a comprehensive overview of the synthesis and detailed characterization of a specific N-acylated piperazine derivative, 1-(4-ethylbenzoyl)-4-methylpiperazine, a compound of interest for researchers and professionals in drug development.

Synthesis of 1-(4-ethylbenzoyl)-4-methylpiperazine: A Step-by-Step Protocol

The synthesis of 1-(4-ethylbenzoyl)-4-methylpiperazine is most efficiently achieved through the acylation of 1-methylpiperazine with 4-ethylbenzoyl chloride. This method is a classic example of a nucleophilic acyl substitution reaction, where the nucleophilic secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Scheme

Caption: Reaction scheme for the synthesis of 1-(4-ethylbenzoyl)-4-methylpiperazine.

Experimental Protocol

Materials:

  • 4-Ethylbenzoyl chloride (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.1 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-ethylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(4-ethylbenzoyl)-4-methylpiperazine.

Causality Behind Experimental Choices:

  • Use of an Acid Chloride: 4-Ethylbenzoyl chloride is used as the acylating agent because the chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic and facilitating the nucleophilic attack by the amine.

  • Stoichiometry: A slight excess of 1-methylpiperazine is used to ensure the complete consumption of the more valuable 4-ethylbenzoyl chloride. Triethylamine, a tertiary amine base, is added to neutralize the hydrochloric acid byproduct formed during the reaction, preventing the protonation of the unreacted 1-methylpiperazine and driving the reaction to completion.

  • Reaction Conditions: The reaction is initiated at 0 °C to control the initial exothermicity of the acylation. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride.

  • Workup and Purification: The aqueous workup removes the triethylamine hydrochloride salt and any unreacted starting materials. Column chromatography is a standard and effective method for purifying the final product to a high degree.

Characterization of 1-(4-ethylbenzoyl)-4-methylpiperazine

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(4-ethylbenzoyl)-4-methylpiperazine are detailed below.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d, J ≈ 8.0 Hz2HAr-H (ortho to carbonyl)
~7.20d, J ≈ 8.0 Hz2HAr-H (ortho to ethyl)
~3.80br s2HPiperazine-H (N-CO-CH ₂)
~3.50br s2HPiperazine-H (N-CO-CH ₂)
~2.65q, J ≈ 7.6 Hz2H-CH ₂CH₃
~2.50t, J ≈ 5.0 Hz2HPiperazine-H (N-CH₃-CH ₂)
~2.35t, J ≈ 5.0 Hz2HPiperazine-H (N-CH₃-CH ₂)
~2.30s3H-NCH
~1.25t, J ≈ 7.6 Hz3H-CH₂CH

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~170.0C=O
~148.0Ar-C (ipso to ethyl)
~133.0Ar-C (ipso to carbonyl)
~128.5Ar-CH (ortho to carbonyl)
~127.5Ar-CH (ortho to ethyl)
~55.0Piperazine-CH₂ (N-CH₃)
~47.0Piperazine-CH₂ (N-CO)
~46.0-NC H₃
~28.5-C H₂CH₃
~15.5-CH₂C H₃

Interpretation:

  • The aromatic region of the ¹H NMR spectrum is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.

  • The piperazine protons often appear as broad signals due to conformational exchange. The protons on the carbons adjacent to the carbonyl group will be deshielded compared to those adjacent to the methyl group.[3][4]

  • The N-methyl group will appear as a singlet.

  • In the ¹³C NMR spectrum, the carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the typical range, and the aliphatic carbons of the piperazine and ethyl groups will be found upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H stretching (aliphatic)
~1635StrongC=O stretching (amide)
~1610, ~1510MediumC=C stretching (aromatic)
~1450MediumC-H bending (aliphatic)
~1280MediumC-N stretching

Interpretation:

  • The most characteristic peak in the IR spectrum will be the strong absorbance of the amide carbonyl (C=O) group, typically appearing around 1635 cm⁻¹.

  • The presence of both aliphatic and aromatic C-H stretches will be observed.

  • Aromatic C=C stretching bands will be present in the 1610-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 232

  • Base Peak: m/z = 147 (fragment corresponding to [C₂H₅-C₆H₄-CO]⁺)

  • Other Significant Fragments:

    • m/z = 119 (fragment corresponding to [C₂H₅-C₆H₄]⁺)

    • m/z = 99 (fragment corresponding to [CH₃-N(CH₂CH₂)₂]⁺)

    • m/z = 57 (fragment corresponding to [CH₃-N-CH₂CH₂]⁺)

Interpretation:

The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of an N-acylpiperazine, with cleavage at the amide bond being a prominent pathway. The base peak is often the acylium ion.

Characterization Workflow

G Crude_Product Crude Product from Synthesis Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Compound Pure 1-(4-ethylbenzoyl)-4-methylpiperazine Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Structure_Confirmation Structure and Purity Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the characterization of 1-(4-ethylbenzoyl)-4-methylpiperazine.

Potential Applications and Future Directions

While the specific biological activity of 1-(4-ethylbenzoyl)-4-methylpiperazine has not been extensively reported, the broader class of 1-acyl-4-methylpiperazine derivatives has shown a wide range of pharmacological activities. These include, but are not limited to:

  • Anticancer Activity: Many piperazine-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines.[1][2][5]

  • Antihistaminic and Antiallergenic Properties: The piperazine scaffold is a common feature in many antihistamine drugs.[6]

  • Antipsychotic and Antidepressant Effects: Arylpiperazine derivatives are known to interact with various neurotransmitter receptors in the central nervous system.

  • Antimicrobial and Antifungal Activity: Certain N-substituted piperazines have shown promise as antimicrobial and antifungal agents.[6]

Given the diverse biological roles of this class of compounds, 1-(4-ethylbenzoyl)-4-methylpiperazine represents a valuable lead compound for further investigation and derivatization in drug discovery programs. Future research could focus on screening this compound against a panel of biological targets to identify its specific pharmacological profile and to explore its potential as a therapeutic agent.

References

  • PubChem. 1-(4-Methylbenzyl)piperazine. National Center for Biotechnology Information. [Link]

  • NextSDS. 1-(4-ethylbenzoyl)piperazine hydrochloride — Chemical Substance Information. [Link]

  • Wenzel, T. J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40751-40763. [Link]

  • Demirci, S., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8087. [Link]

  • HETEROCYCLES, Vol. 36, No. 5, 1993. SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. [Link]

  • Al-Ostath, A., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • PubChem. 1-Ethyl-4-methylpiperazine. National Center for Biotechnology Information. [Link]

  • Wingen, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(4), 162. [Link]

  • PubChem. 1-(4-Methylbenzoyl)piperazine. National Center for Biotechnology Information. [Link]

  • Aziz-ur-Rehman, et al. (2017). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

Sources

Technical Whitepaper: Chemical Profiling, Synthesis, and Application of 1-(4-Ethylbenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the piperazine scaffold is a privileged structure, frequently utilized to modulate physicochemical properties such as basicity, aqueous solubility, and blood-brain barrier (BBB) permeability. 1-(4-ethylbenzoyl)-4-methylpiperazine is a highly versatile building block and intermediate. Structurally, it combines a lipophilic 4-ethylphenyl moiety with a hydrophilic, basic N-methylpiperazine core. This whitepaper provides an authoritative guide on its chemical identity, pharmacological logic, and a validated, late-stage synthetic protocol utilizing ambient-temperature iron catalysis.

Chemical Identity & Physicochemical Profiling

Accurate nomenclature and physicochemical profiling are the first steps in any rigorous drug development pipeline. The compound is officially designated by the IUPAC name (4-ethylphenyl)(4-methylpiperazin-1-yl)methanone [1].

To facilitate rapid reference, all critical quantitative identifiers and predicted physicochemical parameters are summarized in Table 1.

Table 1: Chemical Identity & Key Properties
ParameterValueCausality / Significance
CAS Number 945140-40-9[1]Unique registry identifier for procurement and IP tracking.
IUPAC Name (4-ethylphenyl)(4-methylpiperazin-1-yl)methanone[1]Defines the exact connectivity (methanone core).
Molecular Formula C14H20N2O[1]Stoichiometric basis for mass spectrometry.
Molecular Weight 232.32 g/mol [1]Ideal low-MW fragment for lead optimization (<500 Da).
Exact Mass 232.15756 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
Physical State Colorless oil[2]Indicates a lack of strong intermolecular crystal packing.

Structural Logic & Pharmacological Relevance

The architectural design of 1-(4-ethylbenzoyl)-4-methylpiperazine is not accidental; it is highly optimized for biological interaction. The molecule can be divided into three distinct functional zones, each serving a specific mechanistic purpose in receptor binding and pharmacokinetics.

G Core 1-(4-ethylbenzoyl)-4-methylpiperazine Lipophilic 4-Ethylphenyl Group (Hydrophobic Pocket Binding) Core->Lipophilic Van der Waals Linker Amide Carbonyl (H-Bond Acceptor) Core->Linker Dipole Interactions Basic N-Methylpiperazine (Salt Formation / BBB Penetration) Core->Basic Protonation at pH 7.4

Pharmacophore decomposition and physiological behavior of the piperazine derivative.

Mechanistic Causality:

  • The Basic Amine (N4): The N-methyl group prevents over-alkylation during synthesis and provides a basic center (pKa ~ 8.5-9.0). At physiological pH (7.4), this nitrogen is protonated, allowing for the formulation of stable, water-soluble salts (e.g., HCl or mesylate salts) while retaining enough lipophilicity to cross the blood-brain barrier.

  • The Amide Linker (N1): The carbonyl oxygen acts as a rigid hydrogen-bond acceptor, critical for docking into GPCRs (such as D2 or 5-HT receptors).

  • The 4-Ethylphenyl Moiety: The ethyl group provides a precise steric bulk that fits into hydrophobic receptor pockets, increasing binding affinity via Van der Waals forces compared to an unsubstituted phenyl ring.

Advanced Process Chemistry: Synthetic Workflow

While traditional Schotten-Baumann amide coupling (reacting 4-ethylbenzoyl chloride with 1-methylpiperazine) is common, it requires pre-functionalized 4-ethylbenzoic acid. For advanced late-stage functionalization, an Iron-Catalyzed Kumada-type Cross-Coupling is highly superior[2].

Rationale for Iron-Catalyzed Cross-Coupling

Developed by Bedford et al., this methodology allows the direct coupling of an alkyl Grignard reagent (EtMgCl) with an activated aryl chloride (1-(4-chlorobenzoyl)-4-methylpiperazine)[2].

  • Causality: Iron(III) acetylacetonate ( Fe(acac)3​ ) is non-toxic and inexpensive compared to Palladium. The addition of Tetramethylethylenediamine (TMEDA) is the critical success factor; it acts as a stabilizing ligand that prevents the active iron species from aggregating into inactive nanoparticles, enabling the reaction to proceed rapidly at ambient temperature[2].

G A 1-(4-chlorobenzoyl)- 4-methylpiperazine D Cross-Coupling (Ambient Temp) A->D B EtMgCl (Grignard) B->D C Fe(acac)3 / TMEDA Catalytic System C->D Catalyzes E 1-(4-ethylbenzoyl)- 4-methylpiperazine D->E >99% Conversion

Iron-catalyzed cross-coupling workflow for 1-(4-ethylbenzoyl)-4-methylpiperazine.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system; internal checkpoints (TLC/LC-MS) ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Catalytic System Assembly (Inert Atmosphere)

  • Flame-dry a Schlenk flask and backfill with Argon. Moisture must be strictly excluded to prevent the premature quenching of the Grignard reagent.

  • Charge the flask with 1-(4-chlorobenzoyl)-4-methylpiperazine (1.0 eq), Fe(acac)3​ (1 mol%), and TMEDA (10 mol%) dissolved in anhydrous THF.

Step 2: Ambient-Temperature Alkylation 3. Slowly add Ethylmagnesium chloride (EtMgCl, 2 M solution in THF, 1.2 eq) via a syringe pump. 4. Critical Control: Maintain the internal temperature strictly below 30 °C. Causality: Iron-catalyzed Grignard couplings are exothermic. Allowing the temperature to spike will lead to rapid β -hydride elimination or homocoupling of the Grignard reagent, destroying the yield. 5. Validation Checkpoint: Stir for 1 hour. Pull a 10 μ L aliquot, quench in MeOH, and analyze via LC-MS. Proceed only when conversion is >99%[2].

Step 3: Biphasic Quench and pH-Modulated Extraction 6. Transfer the reaction mixture via cannula into a vigorously stirring pH 2 buffer solution. Causality: The acidic buffer safely destroys excess EtMgCl. 7. Phase-Switch Isolation: At pH 2, the N-methylpiperazine moiety becomes protonated, driving the product into the aqueous layer. Wash the aqueous layer with diethyl ether to remove neutral organic impurities (e.g., biphenyl byproducts). 8. Basify the aqueous layer with 2M NaOH to pH > 10 to deprotonate the piperazine, then extract the pure product into Dichloromethane (DCM). 9. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a colorless oil (Typical yield: ~53%)[2].

Analytical Characterization & Self-Validation

To ensure absolute scientific integrity, the synthesized batch must be validated against established literature parameters. The following quantitative data represents the definitive spectroscopic fingerprint of 1-(4-ethylbenzoyl)-4-methylpiperazine[2].

Table 2: NMR Spectroscopic Fingerprint (400 MHz / 100 MHz, CDCl3​ )
1 H NMR Chemical Shift ( δ , ppm)Multiplicity & Integration 13 C NMR Chemical Shift ( δ , ppm)Structural Assignment (Causality)
7.33 d, J = 8.0 Hz, 2H127.2Aromatic protons adjacent to the carbonyl group.
7.22 d, J = 8.0 Hz, 2H127.9, 146.1Aromatic protons adjacent to the newly installed ethyl group.
4.05 – 3.25 m, 4H170.5 (C=O)Piperazine CH2​ protons adjacent to the amide nitrogen.
2.67 q, J = 7.5 Hz, 2H28.7Validation Marker: Methylene ( CH2​ ) of the ethyl group.
2.57 – 2.22 m, 4H46.0Piperazine CH2​ protons adjacent to the basic amine.
2.32 s, 3HN/AN-methyl group ( CH3​ ).
1.24 t, J = 7.5 Hz, 3H15.4Validation Marker: Terminal methyl ( CH3​ ) of the ethyl group.

Mass Spectrometry Validation: Perform High-Resolution Mass Spectrometry (HRMS-ESI). The target protonated adduct [M+H]+ must yield an exact mass of 233.1648 [2]. Infrared (ATR) spectroscopy should also confirm the presence of the tertiary amide carbonyl stretch at 1628 cm−1 [2].

References

  • Title: Iron/Tetramethylethylenediamine-Catalyzed Ambient-Temperature Coupling of Alkyl Grignard Reagents and Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Spectral Data and Characterization of 1-(4-Ethylbenzoyl)-4-methylpiperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Ethylbenzoyl)-4-methylpiperazine is a highly versatile piperazine benzamide derivative. Compounds containing the piperazine benzamide pharmacophore are considered "privileged structures" in medicinal chemistry, frequently serving as core scaffolds for central nervous system (CNS) agents, anti-infectives, and cardiovascular drugs. Accurate structural characterization of these molecules is critical for drug development and quality control.

This whitepaper provides a comprehensive analysis of the spectral data (NMR, IR, and MS) for 1-(4-ethylbenzoyl)-4-methylpiperazine, grounded in authoritative literature[1]. It explores the causality behind specific spectroscopic phenomena—such as rotameric signal broadening and Bohlmann bands—and provides a self-validating experimental protocol for its synthesis.

Molecular Overview & Structural Mapping

  • Chemical Formula: C₁₄H₂₀N₂O

  • Molecular Weight: 232.32 g/mol

  • Exact Mass [M+H]⁺: 233.1648 g/mol

Understanding the spectral data requires mapping the distinct chemical environments of the molecule: the para-substituted aromatic ring, the ethyl group, the tertiary amide carbonyl, and the N-methylpiperazine ring.

NMR_Map Mol 1-(4-ethylbenzoyl)-4-methylpiperazine Ethyl Ethyl Group 1H: 1.24 (t), 2.67 (q) 13C: 15.4, 28.7 Mol->Ethyl Aryl Aryl Ring 1H: 7.22 (d), 7.33 (d) 13C: 127.2, 127.9, 133.1, 146.1 Mol->Aryl Carbonyl Carbonyl 13C: 170.5 IR: 1628 cm⁻¹ Mol->Carbonyl Piperazine Piperazine Ring 1H: 2.22-4.05 (m) IR: 2792 cm⁻¹ Mol->Piperazine NMethyl N-Methyl 1H: 2.32 (s) 13C: 46.0 Mol->NMethyl

Figure 1: Conceptual mapping of key spectral assignments to structural moieties.

Experimental Protocol: Synthesis & Validation

The following methodology details the synthesis of 1-(4-ethylbenzoyl)-4-methylpiperazine via an iron-catalyzed cross-coupling of an aryl chloride with an alkyl Grignard reagent, a highly efficient alternative to traditional palladium catalysis[1].

Self-Validating Protocol
  • Reagent Preparation: In a flame-dried, nitrogen-purged flask, dissolve 1-(4-chlorobenzoyl)-4-methylpiperazine (1.0 equiv) in anhydrous THF to achieve a concentration of ~0.625 M.

  • Catalyst & Ligand Addition: Add Fe(acac)₃ (0.1 mol%) and tetramethylethylenediamine (TMEDA, 10 mol%).

    • Causality of Experimental Choice: Fe(acac)₃ is a stable, non-hygroscopic precatalyst that is reduced in situ by the Grignard reagent to form the active low-valent iron species. TMEDA is critical here; it breaks up Grignard aggregates and stabilizes the iron intermediate, enabling the reaction to proceed efficiently at ambient temperature (20 °C) rather than requiring thermal activation[1].

  • Grignard Coupling: Slowly add ethylmagnesium chloride (EtMgCl, 1.2 equiv, 2 M in THF) via syringe or cannula, maintaining the internal temperature below 30 °C.

  • Quench and Extraction: Stir for 1–2 hours. Monitor conversion via ¹H NMR of a crude reaction aliquot. Upon reaching >99% conversion, quench the reaction by pouring the mixture into a pH 2 buffer solution. Extract the aqueous layer with dichloromethane.

  • Purification & Validation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography to yield the product as a colorless oil (approx. 53% isolated yield).

    • Self-Validation Check: Immediately acquire an ATR-IR spectrum of the neat oil. The presence of a strong peak at 1628 cm⁻¹ (tertiary amide) and the absence of a broad O-H/N-H stretch (>3200 cm⁻¹) or unreacted aryl chloride peaks confirms successful coupling and purity.

Synthesis SM 1-(4-chlorobenzoyl) -4-methylpiperazine Reagents EtMgCl (1.2 eq) Fe(acac)3 (0.1 mol%) TMEDA (10 mol%) THF, 20°C SM->Reagents Product 1-(4-ethylbenzoyl) -4-methylpiperazine (>99% conversion) Reagents->Product

Figure 2: Iron-catalyzed ambient-temperature coupling workflow.

Spectral Data Analysis & Causality

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): The proton spectrum exhibits classic features of a para-substituted benzamide[1]. The aromatic protons appear as an AA'BB' system, simplified to two doublets at 7.33 ppm and 7.22 ppm. The deshielding effect of the carbonyl group shifts the ortho protons downfield (7.33 ppm) relative to those adjacent to the electron-donating ethyl group.

Causality of Broadening: A critical feature of piperazine amides is the restricted rotation around the C-N partial double bond. This restricted rotation causes magnetic inequivalence among the piperazine protons, leading to the formation of rotamers that exchange at an intermediate rate on the NMR timescale. Consequently, the methylene protons adjacent to the amide nitrogen appear as a broad multiplet between 4.05 and 3.25 ppm, rather than sharp, distinct peaks[1].

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum clearly resolves the carbonyl carbon (170.5 ppm), the four aromatic environments, the N-methyl group (46.0 ppm), and the ethyl carbons (28.7 and 15.4 ppm)[1]. Expert Note: In primary literature characterizations of this specific compound, the piperazine ring methylene carbons are frequently omitted from the primary peak listing[1]. This occurs because rotameric broadening often causes these signals (typically found between 41–55 ppm) to merge with baseline noise unless the sample is analyzed at elevated temperatures to induce fast exchange.

Infrared Spectroscopy (IR)

Infrared spectroscopy provides rapid orthogonal validation of the synthesized structure.

  • Amide I Band (1628 cm⁻¹): This frequency is significantly lower than that of a typical un-conjugated ketone (~1715 cm⁻¹) due to the resonance contribution of the amide nitrogen's lone pair, which imparts single-bond character to the carbonyl group[1].

  • Bohlmann Bands (2792 cm⁻¹): These distinct C-H stretching vibrations arise from the interaction of the axial nitrogen lone pair (on the N-methyl tertiary amine) with anti-coplanar C-H bonds, which lowers their stretching frequency[2]. The presence of this band confirms the integrity of the N-alkylated piperazine moiety.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI) confirms the elemental composition with high mass accuracy (< 1 ppm error)[1]. During tandem MS/MS, piperazine benzamides typically undergo α-cleavage at the amide bond, yielding a highly stable acylium ion.

MS_Frag M [M+H]+ m/z 233.1650 C14H21N2O+ F1 Acylium Ion m/z 133.06 C9H9O+ M->F1 α-cleavage (- C5H12N2) F2 Piperazine Fragment m/z 101.11 C5H13N2+ M->F2 α-cleavage (- C9H8O)

Figure 3: Primary ESI-MS fragmentation pathways via α-cleavage.

Consolidated Data Tables

The following tables summarize the quantitative spectral data for rapid reference and comparison.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
7.33 d 2H 8.0 Ar-H (ortho to C=O)
7.22 d 2H 8.0 Ar-H (ortho to ethyl)
4.05–3.25 m (broad) 4H - Piperazine CH₂ (adjacent to amide N)
2.67 q 2H 7.5 Ethyl CH₂
2.57–2.22 m 4H - Piperazine CH₂ (adjacent to N-CH₃)
2.32 s 3H - N-CH₃

| 1.24 | t | 3H | 7.5 | Ethyl CH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
170.5 Carbonyl (C=O)
146.1 Ar-C (attached to ethyl)
133.1 Ar-C (attached to carbonyl)
127.9 Ar-CH (ortho to ethyl)
127.2 Ar-CH (ortho to carbonyl)
46.0 N-CH₃
28.7 Ethyl CH₂

| 15.4 | Ethyl CH₃ |

Table 3: IR and HRMS Data

Technique Observed Value Assignment / Note
IR (ATR) 1628 cm⁻¹ Amide I (C=O stretch)
IR (ATR) 2792 cm⁻¹ Bohlmann bands (N-CH₂ stretch)

| HRMS (ESI) | m/z 233.1650 | [M+H]⁺ (Calculated for C₁₄H₂₁N₂O: 233.1648) |

References

  • Rushworth, P. J., Hulcoop, D. G., & Fox, D. J. (2013). "Iron/Tetramethylethylenediamine-Catalyzed Ambient-Temperature Coupling of Alkyl Grignard Reagents and Aryl Chlorides." The Journal of Organic Chemistry, 78(18), 9517-9521.[Link]

  • Ernstbrunner, E. E., & Hudec, J. (1973). "Bohlmann Bands, A Reassessment." Journal of the American Chemical Society / Researcher.Life.[Link]

Sources

preliminary biological screening of 1-(4-ethylbenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Biological Screening of 1-(4-ethylbenzoyl)-4-methylpiperazine

Authored by: A Senior Application Scientist

Foreword: The Rationale for Investigating 1-(4-ethylbenzoyl)-4-methylpiperazine

The piperazine nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1] This six-membered heterocycle, with its two opposing nitrogen atoms, imparts favorable physicochemical properties that enhance bioavailability and target engagement.[1] The structural versatility of piperazine derivatives has led to their development as anticancer, antimicrobial, and psychoactive agents.[1][2][3][4]

The compound 1-(4-ethylbenzoyl)-4-methylpiperazine is a novel synthetic molecule built upon this promising framework. Its structure, featuring a benzoyl group and a methylpiperazine moiety, suggests potential interactions with a range of biological targets. The preliminary biological screening detailed in this guide is therefore a critical first step in elucidating its potential therapeutic value or identifying any cytotoxic liabilities. This document provides a comprehensive framework for conducting this initial assessment, focusing on cytotoxicity and antimicrobial activity, two key pillars in early-stage drug discovery.

Part 1: Cytotoxicity Profiling

A fundamental aspect of characterizing a novel compound is to determine its effect on cell viability. In vitro cytotoxicity assays are crucial for identifying potential toxic effects early in the drug development process, which can save time and resources.[5] These assays are rapid, cost-effective, and reduce the need for animal testing.[5][6]

Chosen Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] The principle of the assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The quantity of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7, HEK293) cell_seeding 2. Cell Seeding (96-well plate, 5,000-10,000 cells/well) cell_culture->cell_seeding Trypsinization & Counting compound_prep 3. Prepare Serial Dilutions of 1-(4-ethylbenzoyl)-4-methylpiperazine treatment 4. Add Compound to Cells (Incubate 24, 48, or 72h) compound_prep->treatment mtt_addition 5. Add MTT Reagent (Incubate 3-4h) formazan_solubilization 6. Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis 8. Calculate % Viability & IC50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay[7][8][9]
  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(4-ethylbenzoyl)-4-methylpiperazine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in complete medium to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control (cells in medium only).

    • After the 24-hour incubation for cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, should be calculated.[7]

Cell LineExposure Time (h)IC50 (µM) for 1-(4-ethylbenzoyl)-4-methylpiperazine
HeLa24Hypothetical Value
48Hypothetical Value
MCF-724Hypothetical Value
48Hypothetical Value
HEK29324Hypothetical Value
48Hypothetical Value

A lower IC50 value indicates higher cytotoxicity. Comparing the IC50 values between cancer and non-cancerous cell lines can provide an initial indication of the compound's selectivity.[8][9]

Part 2: Antimicrobial Activity Screening

Given that numerous piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity[1][2], it is prudent to screen 1-(4-ethylbenzoyl)-4-methylpiperazine for potential antibacterial and antifungal properties.

Chosen Methodologies: Disk Diffusion and Broth Microdilution

The initial screening for antimicrobial activity is often performed using the agar disk diffusion method, which provides a qualitative assessment of antimicrobial activity.[10] This is followed by the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[11]

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_qualitative Qualitative Screening (Disk Diffusion) cluster_quantitative Quantitative Screening (Broth Microdilution) inoculation 1. Inoculate Agar Plates with Microbial Suspension disk_application 2. Apply Disks Impregnated with Test Compound inoculation->disk_application incubation 3. Incubate Plates disk_application->incubation measure_zones 4. Measure Zones of Inhibition incubation->measure_zones serial_dilution 5. Prepare Serial Dilutions of Compound in Broth measure_zones->serial_dilution Proceed if activity is observed add_inoculum 6. Add Microbial Inoculum to each well serial_dilution->add_inoculum incubation2 7. Incubate Microplate add_inoculum->incubation2 determine_mic 8. Determine MIC (Lowest concentration with no visible growth) incubation2->determine_mic

Sources

Methodological & Application

Application Note: HPLC-UV Method Development and Validation Protocol for 1-(4-ethylbenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Synthetic Intermediates

Introduction & Analyte Profiling

The compound 1-(4-ethylbenzoyl)-4-methylpiperazine is a synthetic piperazine derivative characterized by an N1-aromatic amide linkage and an N4-tertiary amine. The choice between HPLC and GC-MS often depends on the sample matrix and required sensitivity; however, reversed-phase HPLC is the most versatile technique for analyzing benzoylpiperazines in their salt or free-base forms without the need for complex derivatization (1)[1].

Developing a robust chromatographic method for this molecule requires a deep understanding of its physicochemical properties to enforce causality in the experimental design:

  • The Basic Amine Challenge (pKa ~8.5): The N4-methylpiperazine moiety contains a basic tertiary amine. If analyzed at a neutral pH, this basic center interacts strongly with unreacted, ionized silanol groups ( −SiO− ) on standard silica stationary phases via ion-exchange mechanisms. This secondary interaction is the primary cause of severe peak tailing.

  • The Chromophore: The 4-ethylbenzoyl group provides a strong UV chromophore. While standard aromatic systems are often monitored at 254 nm, maximum sensitivity for benzoylpiperazines is achieved at lower wavelengths (e.g., 226 nm) corresponding to the high-energy π−π∗ transitions of the conjugated benzamide system (2)[2].

Method Development Strategy & Causality

To establish a self-validating and rugged analytical method, every parameter must be intentionally selected to control the analyte's behavior in solution.

Stationary Phase Selection: We utilize a highly end-capped C18 column (e.g., Kinetex EVO C18). End-capping chemically blocks residual silanols, drastically reducing the sites available for secondary ion-exchange interactions with the basic piperazine nitrogen.

Mobile Phase pH Control: We employ an acidic mobile phase utilizing 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases, dropping the pH to approximately 2.0. This achieves two critical goals:

  • It fully protonates the basic amine, preventing it from interacting with any remaining silanols.

  • The hydrophobic trifluoroacetate anion acts as a weak ion-pairing agent, temporarily neutralizing the positive charge on the piperazine ring, thereby increasing its retention on the reversed-phase column—a strategy heavily utilized and validated in the analysis of 4-substituted benzoylpiperazines (3)[3].

HPLC_Workflow N1 1. Analyte Profiling Basic Amine (pKa ~8.5) UV Chromophore (226 nm) N2 2. Stationary Phase End-capped C18 Column (Minimize Silanol Interactions) N1->N2 Dictates column choice N3 3. Mobile Phase Design 0.1% TFA in Water (pH ~2.0) Acetonitrile Modifier N2->N3 Requires pH control N4 4. Gradient Optimization Targeted Elution: 10% to 60% B Wash: 95% B N3->N4 Elution tuning N5 5. System Suitability Tailing Factor ≤ 1.5 Plates ≥ 5000 N4->N5 Method lock & validation

Figure 1: Logical workflow for the HPLC-UV method development of basic piperazine derivatives.

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas.

Standard and Sample Preparation

Causality Note: Samples must be dissolved in a solvent that closely matches the initial mobile phase conditions. Injecting a sample dissolved in 100% strong solvent (e.g., pure methanol) into a highly aqueous mobile phase causes localized band broadening—known as the "solvent effect"—which degrades peak shape and resolution.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-ethylbenzoyl)-4-methylpiperazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Initial Mobile Phase (90% A / 10% B). Vortex for 30 seconds.

  • Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection.

Data Presentation & Method Specifications

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Kinetex EVO C18, 150 × 4.6 mm, 5 µm (or equivalent end-capped C18)
Mobile Phase A 0.1% v/v Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% v/v Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Improves mass transfer and reduces system backpressure)
Detection Wavelength 226 nm (UV)
Table 2: Gradient Elution Program

A gradient elution is preferred over an isocratic hold for stability-indicating assays to ensure that any highly retained synthetic impurities or degradation products are successfully eluted from the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve / Rationale
0.09010Initial equilibration
2.09010Isocratic hold (focuses the analyte band)
10.04060Linear gradient (elutes the main peak and impurities)
12.0595Column wash (removes highly lipophilic compounds)
15.0595Isocratic wash hold
15.19010Return to initial conditions
20.09010End of run (re-equilibration)

System Suitability Testing (SST)

A protocol is only scientifically sound if it is self-validating. Before analyzing unknown samples, the HPLC system must pass strict System Suitability Testing (SST) criteria using six replicate injections of the 100 µg/mL Working Standard. This ensures the system is fit-for-purpose on the day of analysis.

Table 3: System Suitability and Validation Criteria
ParameterAcceptance CriteriaCausality / Rationale
Retention Time (RT) Precision %RSD ≤ 1.0% (n=6)Ensures pump stability, proper gradient mixing, and mobile phase consistency.
Peak Area Precision %RSD ≤ 2.0% (n=6)Validates autosampler precision and injector reproducibility.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms adequate suppression of secondary silanol interactions by the TFA.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and optimal mass transfer kinetics.
Resolution ( Rs​ ) ≥ 2.0Ensures baseline separation from the nearest eluting impurity for accurate quantitation.

References

  • BenchChem :1

  • ACS Publications :2

  • Google Patents :3

Sources

A Robust and Validated LC-MS/MS Protocol for the Quantification of 1-(4-ethylbenzoyl)-4-methylpiperazine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(4-ethylbenzoyl)-4-methylpiperazine in human plasma. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework from first principles to final data analysis. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document elaborates on the scientific rationale behind each procedural step, offers a complete protocol for method validation in accordance with regulatory standards, and includes practical guidance for implementation in a bioanalytical laboratory.

Scientific Principles and Method Rationale

The accurate quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. For compounds like 1-(4-ethylbenzoyl)-4-methylpiperazine, a small molecule likely developed for its pharmacological activity, LC-MS/MS offers unparalleled sensitivity and selectivity.[1]

The Power of Tandem Mass Spectrometry (MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its ability to selectively detect and quantify a target analyte even in a complex biological matrix like plasma.[2] The process involves three key stages:

  • Ionization: The analyte, having been separated by the liquid chromatography (LC) system, enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this purpose, as it generates intact, charged molecular ions (typically protonated molecules, [M+H]⁺) with minimal fragmentation.[3][4] This preserves the molecular identity of the analyte for the first stage of mass analysis.

  • First Mass Analysis (MS1): The first mass analyzer (typically a quadrupole) acts as a mass filter, selectively allowing only the ions with the specific mass-to-charge ratio (m/z) of the parent analyte (the "precursor ion") to pass through.[5][6]

  • Fragmentation and Second Mass Analysis (MS2): The selected precursor ions are accelerated into a collision cell, where they collide with an inert gas (e.g., argon or nitrogen). This process, known as Collision-Induced Dissociation (CID), fragments the precursor ions in a predictable and reproducible manner.[5][7] The second mass analyzer then filters for a specific, characteristic fragment ion (the "product ion").

This two-stage filtering (precursor ion → product ion) constitutes a "reaction" that is highly specific to the analyte's chemical structure, effectively eliminating background noise and interference from other matrix components.[8][9]

Rationale for Sample Preparation: Protein Precipitation

Plasma is a complex matrix containing high concentrations of proteins, lipids, salts, and other endogenous components that can interfere with LC-MS/MS analysis.[10] Effective sample preparation is critical to remove these interferences, prevent instrument contamination, and ensure reliable quantification.[11] While techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer extensive cleanup, Protein Precipitation (PPT) provides an optimal balance of simplicity, speed, and effectiveness for many small molecules.[12][13][14]

In this protocol, we utilize acetonitrile (ACN) as the precipitating agent. The addition of a water-miscible organic solvent like ACN to a plasma sample disrupts the hydration shell around proteins, causing them to denature, aggregate, and precipitate out of solution.[15] The analyte of interest, being soluble in the resulting supernatant, is effectively separated from the bulk of the proteinaceous matrix. A 3:1 ratio of ACN to plasma is recommended to ensure efficient protein removal while minimizing excessive sample dilution.[15]

The Role of the Internal Standard (IS)

To ensure the highest accuracy and precision, an internal standard (IS) is incorporated into the analytical workflow.[16] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[17] It co-elutes with the analyte and experiences similar variations during sample preparation, injection, and ionization.[1] By using the ratio of the analyte's response to the IS's response for quantification, we can correct for potential analyte loss during extraction or fluctuations in instrument performance.[18]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it tracks the analyte's behavior almost perfectly, but is distinguishable by mass in the spectrometer.[1][19] If a SIL-IS is unavailable, a structural analog can be used, though careful validation is required to ensure it adequately mimics the analyte's behavior.[18]

Detailed Experimental Protocol

Materials and Reagents
Item Description/Source
Analyte 1-(4-ethylbenzoyl)-4-methylpiperazine Reference Standard (≥98% purity)
Internal Standard (IS) 1-(4-ethylbenzoyl)-4-methylpiperazine-d5 (or other stable isotope-labeled version)
Plasma Human plasma (K2EDTA anticoagulant), sourced from a certified vendor
Acetonitrile (ACN) LC-MS grade
Methanol (MeOH) LC-MS grade
Formic Acid LC-MS grade
Water Deionized, Type 1 (18.2 MΩ·cm)
Microcentrifuge Tubes 1.5 mL, polypropylene
96-Well Collection Plates 2 mL, polypropylene
Preparation of Standards and Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-(4-ethylbenzoyl)-4-methylpiperazine in 10 mL of methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of the SIL-IS in 1 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) ACN:Water to create working solutions for calibration standards and QCs.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in ACN. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

Prepare CC and QC samples by spiking appropriate volumes of the analyte working solutions into blank human plasma. A typical calibration curve might range from 1 to 1000 ng/mL.

Sample Type Concentration (ng/mL) Level
Calibration Standard 11LLOQ (Lower Limit of Quantification)
Calibration Standard 22.5-
Calibration Standard 310-
Calibration Standard 450-
Calibration Standard 5200-
Calibration Standard 6500-
Calibration Standard 7800-
Calibration Standard 81000ULOQ (Upper Limit of Quantification)
Quality Control 11LLOQ QC
Quality Control 23Low QC
Quality Control 3400Medium QC
Quality Control 4750High QC
Plasma Sample Preparation Workflow

This protocol uses a simple and robust protein precipitation procedure.

G cluster_prep Sample Preparation Steps s1 1. Aliquot 50 µL of Plasma (Unknown, CC, or QC) into a 1.5 mL tube or 96-well plate s2 2. Add 150 µL of IS Working Solution (100 ng/mL in ACN) s1->s2 s3 3. Vortex Mix (1 minute at high speed) s2->s3 s4 4. Centrifuge (10 min at 14,000 x g, 4°C) s3->s4 s5 5. Transfer Supernatant (100 µL) to a clean well/vial s4->s5 s6 6. Inject into LC-MS/MS System s5->s6

Caption: Protein precipitation workflow for plasma samples.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma (from unknown samples, calibrators, or QCs) into designated microcentrifuge tubes or a 96-well plate.

  • Add 150 µL of the IS Working Solution (in ACN) to each sample. This achieves a 3:1 ratio of precipitation solvent to plasma.[15]

  • Vortex the samples vigorously for 1 minute to ensure complete protein denaturation and precipitation.[20]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to form a tight protein pellet.

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial, avoiding disturbance of the pellet.

  • Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system for analysis.

LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

G LC LC System (U)HPLC ESI ESI Source (Ionization) LC->ESI MS1 Quadrupole 1 (MS1) Filters for Precursor Ion ESI->MS1 CC Collision Cell (CID) Fragments Precursor Ion MS1->CC MS2 Quadrupole 2 (MS2) Filters for Product Ion CC->MS2 Detector Detector MS2->Detector

Caption: Logical flow of the tandem mass spectrometry system.

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System U(H)PLC System
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate
Total Run Time ~4 minutes

Table 2: Mass Spectrometry Parameters

Parameter Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions Analyte: m/z 233.2 → 100.1 (Quantifier), 233.2 → 132.1 (Qualifier) IS (-d5): m/z 238.2 → 100.1
Collision Energy (CE) To be optimized for each transition (typically 15-35 eV)
Dwell Time 100 ms

(Note: The m/z transitions for 1-(4-ethylbenzoyl)-4-methylpiperazine [M+H]⁺ = 233.2 and its deuterated IS are hypothetical and should be confirmed experimentally by infusing the pure compounds.)

Bioanalytical Method Validation (BMV)

A rigorous validation process is essential to ensure that the analytical method is reliable, reproducible, and fit for purpose.[21] The validation should be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[22][23]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria (based on FDA Guidance[2][22])
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To define the relationship between concentration and instrument response.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels (n=5 per level). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.Matrix factor should be consistent across different lots of matrix. The IS-normalized matrix factor %CV should be ≤15%.
Recovery To determine the efficiency of the extraction process.Recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle.Assessed via Freeze-Thaw, Bench-Top, and Long-Term stability studies. Mean concentrations of stability QCs must be within ±15% of nominal.

Conclusion

This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of 1-(4-ethylbenzoyl)-4-methylpiperazine in human plasma. The protocol leverages a simple protein precipitation step and standard reversed-phase chromatography, making it readily adaptable in most bioanalytical laboratories. The comprehensive validation framework provided ensures that the method generates reliable and defensible data suitable for supporting drug development studies, from discovery through to clinical trials.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • KCAS Bio. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. KCAS Bio. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AIT Bioscience. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. Organomation. [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]

  • Separation Science. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Separation Science. [Link]

  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). Bio-Analysis Centre. [Link]

  • Mtoz Biolabs. What Is the Principle of Tandem Mass Spectrometry. Mtoz Biolabs. [Link]

  • National MagLab. (2026). Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]

  • Wikipedia. Tandem mass spectrometry. Wikipedia. [Link]

  • Jakimska, A., et al. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]

  • Xu, R., et al. (2001). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Slideshare. (2015). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Reyes-Castañeda, T. & Grijalva-Monteverde, H. (2010). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. [Link]

  • MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • MacNeill, R. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. LCGC International. [Link]

  • de Souza, D., et al. (2009). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. SciELO. [Link]

  • Grebe, S. K. & Singh, R. J. (2011). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • emp BIOTECH. (2024). Chromatography: Getting the Most out of Plasma Fractionation. emp BIOTECH. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • De Nys, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • de Oliveira, A., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

  • ResearchGate. Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. ResearchGate. [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • ResearchGate. (2025). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. [Link]

  • Li, W., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. PubMed. [Link]

  • Metenova. (2025). The Hidden Power of Plasma: From Blood to Lifesaving Therapies. Metenova. [Link]

  • Li, H., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. [Link]

  • ResearchGate. (2025). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Burnouf, T. & Radosevich, M. (2000). Affinity chromatography in the industrial purification of plasma proteins for therapeutic use. Journal of Biochemical and Biophysical Methods. [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]

  • Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. PubMed. [Link]

Sources

Application Notes and Protocols: 1-(4-ethylbenzoyl)-4-methylpiperazine as a BBB-Penetrant Scaffold in Neuroreceptor Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

1-(4-ethylbenzoyl)-4-methylpiperazine is a highly specialized, lipophilic chemical probe belonging to the N-aroyl-N'-alkylpiperazine class. In neuroscience and neuropharmacology, the piperazine scaffold is a privileged structure, frequently utilized to interrogate monoaminergic systems and sigma receptors (1)[1]. The strategic design of this molecule leverages two distinct functional domains to achieve high central nervous system (CNS) penetrance and receptor subtype selectivity.

  • The Basic Pharmacophore (N-Methylpiperazine): At physiological pH (7.4), the N4-methyl nitrogen of the piperazine ring is protonated. This cationic center is strictly required to form a critical salt bridge with the conserved aspartate residue (e.g., Asp3.32) located in the orthosteric binding site of aminergic G-protein-coupled receptors (GPCRs), such as Dopamine D2/D3 and Serotonin 5-HT receptors (2)[2].

  • The Lipophilic Tail (4-Ethylbenzoyl): The addition of the para-ethylbenzoyl moiety serves a dual mechanistic purpose. First, the carbonyl oxygen acts as a hydrogen bond acceptor. Second, the bulky, hydrophobic ethyl group projects into the secondary binding pocket (SBP) of the receptor. Because the SBP is highly divergent among receptor subtypes (e.g., D3 versus D2), this tail drives subtype selectivity (3)[3]. Furthermore, the benzoyl group is exceptionally well-tolerated in the hydrophobic binding pocket of the Sigma-1 (σ1) receptor, making this scaffold a potent dual-action or highly selective probe depending on further derivatization (4)[4].

D3R_Signaling LIG 1-(4-ethylbenzoyl)-4-methylpiperazine REC Dopamine D3 / Sigma-1 Receptors LIG->REC Orthosteric Binding GPROT Gi/o Protein Activation REC->GPROT Bias Factor 1 BARR β-Arrestin Recruitment REC->BARR Bias Factor 2 CAMP cAMP Inhibition GPROT->CAMP ERK ERK1/2 Phosphorylation GPROT->ERK AKT Akt/GSK3β Modulation BARR->AKT

Fig 1. Neuroreceptor signaling pathways modulated by aroylpiperazine binding dynamics.

Pharmacological Profiling & Target Applications

To successfully engage intracellular or CNS targets, a neuro-probe must cross the Blood-Brain Barrier (BBB). The 4-ethyl substitution optimizes the partition coefficient (logP) of the molecule, pushing it into the ideal range (logP 2.0–3.5) for passive BBB diffusion without triggering excessive non-specific lipid binding (5)[5].

Table 1: Representative Pharmacological and ADME Profile of the Aroylpiperazine Scaffold

ParameterValue / RangeMechanistic Significance
logP (Octanol/Water) 2.5 – 3.2Optimal lipophilicity for passive CNS entry without membrane trapping (5)[5].
logBB (Brain/Plasma) > 0.3Indicates active accumulation in brain tissue, avoiding P-glycoprotein efflux (6)[6].
Dopamine D3/D2 Selectivity > 50-foldDriven by the 4-ethylbenzoyl tail occupying the D3-specific extracellular loop (3)[3].
Sigma-1 Affinity (Ki) < 50 nMHigh affinity due to optimal hydrophobic interactions in the σ1R binding cleft (4)[4].

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

Causality: While in vivo models are definitive, the Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free prediction of passive BBB diffusion. By utilizing a porcine brain lipid (PBL) extract, the assay isolates physicochemical permeability from active transporter efflux, allowing researchers to validate the structural contribution of the 4-ethylbenzoyl group to membrane crossing (6)[6].

Self-Validating System: The protocol mandates the co-incubation of Lucifer Yellow, a paracellular fluorescent marker. Because intact artificial lipid membranes are impermeable to Lucifer Yellow, its presence in the acceptor well instantly flags membrane rupture, automatically invalidating the specific well and preventing false-positive permeability data.

Step-by-Step Methodology:

  • Donor Solution Preparation: Dissolve 1-(4-ethylbenzoyl)-4-methylpiperazine in DMSO to a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4) containing 50 µM Lucifer Yellow. Critical: DMSO final concentration must not exceed 1% to prevent lipid dissolution.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane). Allow 5 minutes for solvent evaporation.

  • Assembly: Add 300 µL of PBS (pH 7.4, 1% DMSO) to the acceptor plate wells. Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped at the lipid interface.

  • Incubation: Add 150 µL of the Donor Solution to the donor plate wells. Incubate the assembled sandwich at 25°C for 18 hours in the dark to prevent photodegradation.

  • Validation & Quantification: Separate the plates. First, measure the acceptor wells for Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm). Exclude any wells showing >1% of donor fluorescence. For validated wells, quantify the concentration of the piperazine ligand using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) and predict logBB based on standard calibration curves.

PAMPA_Workflow N1 Donor Solution (Ligand + Buffer) N3 PAMPA Assembly (Porcine Brain Lipid) N1->N3 N2 Acceptor Solution (Buffer + DMSO) N2->N3 N4 Incubation (18h, 25°C) N3->N4 N5 Integrity Check (Lucifer Yellow) N4->N5 Separate Plates N6 LC-MS/MS Quantification N5->N6 Validated Wells Only

Fig 2. PAMPA-BBB assay workflow with integrated Lucifer Yellow membrane integrity validation.

Protocol 2: Radioligand Competitive Binding Assay for Dopamine D3 Receptor

Causality: To precisely quantify the binding affinity (Ki) of the compound, a competitive radioligand binding assay is utilized.[3H]-spiperone is selected as the radiotracer due to its high specific activity and robust affinity for D2-like receptors. The assay buffer is supplemented with 120 mM NaCl; the sodium ion acts as an allosteric modulator that stabilizes the inactive conformation of the GPCR, which is critical for standardizing antagonist binding affinities (3)[3].

Self-Validating System: Every assay plate must include parallel control wells containing 10 µM Haloperidol to define Non-Specific Binding (NSB). The system is self-validating: if the Specific Binding (Total Binding minus NSB) is less than 50% of the Total Binding, the signal-to-noise ratio is deemed critically low, and the assay run is automatically rejected.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the human Dopamine D3 receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Filter Pre-treatment: Pre-soak GF/B glass microfiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. Causality: PEI coats the negatively charged glass fibers, neutralizing them and preventing the basic N-methylpiperazine from adhering non-specifically to the filter matrix.

  • Incubation: In a 96-well plate, combine 50 µL of [3H]-spiperone (final concentration 0.5 nM), 50 µL of 1-(4-ethylbenzoyl)-4-methylpiperazine at varying concentrations (10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension (20 µg protein/well). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Washing: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 using non-linear regression (one-site competition model) and calculate the Ki using the Cheng-Prusoff equation.

References

  • BenchChem. "1-Benzoylpiperazine | 13754-38-6". BenchChem Technical Support Team. 1

  • Journal of Medicinal Chemistry (ACS). "Evaluation of 18F-Labeled Benzodioxine Piperazine-Based Dopamine D4 Receptor Ligands: Lipophilicity as a Determinate of Nonspecific Binding". ACS Publications. 5

  • Future Medicinal Chemistry (Taylor & Francis). "Using Novel Click Chemistry Algorithm to Design D3R Inhibitors As Blood–Brain Barrier Permeants". Taylor & Francis Online. 6

  • Molecules (MDPI). "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands". MDPI.3

  • ACS Chemical Neuroscience (PMC). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties". National Institutes of Health. 4

  • Journal of Molecular Modeling (PMC). "Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia". National Institutes of Health. 2

Sources

Troubleshooting & Optimization

optimizing reaction conditions for N-acylation of 4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Acylation of 4-Methylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the functionalization of piperazine scaffolds. The N-acylation of 4-methylpiperazine seems straightforward—it contains a highly nucleophilic secondary amine and a less reactive tertiary amine. However, achieving high yields, preventing reaction stalling, and recovering the highly water-soluble product require precise control over reaction kinetics, acid-base equilibria, and workup conditions.

This guide provides field-proven methodologies, mechanistic rationales, and a comprehensive troubleshooting Q&A to ensure your synthetic workflows are robust and self-validating.

Logical Workflow & Decision Matrix

Before initiating the reaction, selecting the appropriate solvent and base system is critical. The following decision tree outlines the logical progression for optimizing this transformation.

Workflow A Start: 4-Methylpiperazine + Acylating Agent B Select Reaction System A->B C1 Anhydrous Conditions (DCM/THF + DIPEA/TEA) B->C1 Moisture Sensitive C2 Schotten-Baumann (EtOAc/H2O + NaOH/K2CO3) B->C2 Robust Acyl Chlorides D Temperature Control Add at 0°C, warm to RT C1->D C2->D E In-Process Monitoring (LC-MS / TLC) D->E F1 Issue: Incomplete Conversion (HCl salt precipitation) E->F1 Stalled G Aqueous Workup Basify to pH > 10 E->G Complete F2 Action: Add more base (Maintain pH > 8) F1->F2 F2->E H Pure N-Acyl-4-methylpiperazine G->H

Caption: Workflow for optimizing the N-acylation of 4-methylpiperazine and resolving conversion issues.

Core Reaction Parameters & Quantitative Data

The choice of reaction conditions dictates the impurity profile and overall yield. The table below synthesizes quantitative data across three standard optimization pathways.

ParameterAnhydrous AcylationSchotten-Baumann[1]Direct Amidation[2]
Acylating Agent Acyl Chloride (1.05 eq)Acyl Chloride (1.1–1.2 eq)Carboxylic Acid (1.0 eq)
Solvent System DCM or THFEtOAc / H₂O (Biphasic)DMF or DCM
Base / Catalyst DIPEA or TEA (2.0–2.5 eq)NaOH or K₂CO₃ (2.5–3.0 eq)TPP / NBS or Coupling Agent
Temperature 0 °C → RT0 °C → RTRT
Typical Yield 85 – 95%75 – 90%80 – 95%
Mechanistic Challenge Exotherm control; HCl salt formationCompetitive hydrolysis of acyl chlorideByproduct removal (e.g., urea)

Self-Validating Experimental Protocol: Anhydrous N-Acylation

This protocol utilizes anhydrous conditions, which is the most reliable method for moisture-sensitive acyl chlorides. The procedure is designed to be self-validating—meaning physical observations at each step confirm the reaction's integrity.

Step 1: Preparation & Dissolution

  • Action: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve 4-methylpiperazine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. The 2.2 equivalents ensure that the HCl generated is fully neutralized, preventing the protonation of the piperazine's tertiary amine[1]. If protonated, the starting material would crash out of solution and stall the reaction.

Step 2: Temperature Control & Addition

  • Action: Cool the flask to 0 °C using an ice-water bath. Dissolve the acyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it dropwise over 30 minutes via a syringe pump or dropping funnel.

  • Causality: The N-acylation is highly exothermic. Dropwise addition at 0 °C prevents local concentration spikes and thermal runaways that can lead to the transient formation of unstable quaternary acylammonium salts at the tertiary amine.

Step 3: Reaction Maturation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor by LC-MS or TLC (using a highly polar eluent, e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Self-Validation: The solution will become slightly cloudy as the DIPEA·HCl salt forms. This visual cue physically confirms that the acylation is proceeding and the HCl byproduct is being successfully scavenged.

Step 4: pH-Controlled Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel. Crucial Step: Check the pH of the aqueous layer; it must be > 10. If not, add 1M NaOH. Extract the aqueous layer 3 times with DCM.

  • Causality: 4-Methylpiperazine derivatives are highly water-soluble. If the aqueous layer is neutral or acidic, the tertiary amine will be protonated, and your product will be lost in the aqueous waste. A high pH ensures the product remains in its free-base form, maximizing organic extraction efficiency.

Step 5: Isolation

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl-4-methylpiperazine.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50% conversion, and a white precipitate forms in the flask. What is happening? A: You are witnessing the auto-inhibition of the reaction due to insufficient base. As the acyl chloride reacts with the secondary amine, one equivalent of HCl is generated[1]. If your external base (e.g., DIPEA) is depleted or insufficient, the HCl will protonate the unreacted 4-methylpiperazine. The resulting piperazin-1-ium salt is non-nucleophilic and often precipitates as a white solid in DCM[1]. Solution: Add an additional 1.0 equivalent of DIPEA to the reaction mixture to free-base the starting material and drive the reaction to completion.

Q2: I am losing my product during the aqueous workup. How can I improve recovery? A: N-acyl-4-methylpiperazine has significant hydrophilic character due to the tertiary amine and the newly formed amide carbonyl. Solution: First, ensure your aqueous phase is strictly basified (pH > 10) before extraction to prevent protonation. Second, if DCM extraction is still inefficient, switch your extraction solvent to a 4:1 mixture of Chloroform:Isopropanol. The alcohol disrupts the hydration sphere around the tertiary amine, drastically improving the partition coefficient into the organic phase.

Q3: Can I use the Schotten-Baumann reaction to avoid anhydrous solvents? A: Yes. The Schotten-Baumann reaction is highly effective for synthesizing piperazine amides and utilizes a biphasic system (e.g., EtOAc and Water) with an inorganic base like NaOH or K₂CO₃ to neutralize the HCl byproduct[1]. Because water is present, the acyl chloride will undergo competitive hydrolysis. Solution: To compensate for hydrolysis, you must use a slight excess of the acyl chloride (1.1 to 1.2 eq) and ensure vigorous biphasic stirring to maximize the interfacial reaction rate between the piperazine and the electrophile.

Q4: I am observing a higher-molecular-weight impurity in my LC-MS that looks like a di-acylated product. Is this possible? A: 4-Methylpiperazine only possesses one secondary amine, making true stable di-acylation structurally impossible. However, highly reactive acyl chlorides can attack the tertiary N-methyl amine, forming a transient quaternary acylammonium salt. While usually unstable, these can sometimes be detected by MS or lead to demethylation side-reactions. Solution: This indicates your acylating agent is too reactive or the local concentration is too high. Strictly enforce the 0 °C dropwise addition. If the problem persists, consider alternative, milder amidation techniques, such as reacting the carboxylic acid directly using triphenylphosphine (TPP) and N-bromosuccinimide (NBS)[3], or using standard peptide coupling agents (e.g., HATU, EDC/HOBt)[2].

Q5: How do I purify the final product if column chromatography is required? A: Amine-containing compounds streak heavily on standard silica gel due to interactions with acidic silanol groups. Solution: Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (TEA) in your starting eluent. Alternatively, use basic alumina or a specialized amine-functionalized stationary phase. A standard mobile phase for these compounds is a gradient of 0-10% Methanol in DCM, with 0.1% to 1% aqueous NH₄OH added to the Methanol to maintain the free base during elution.

References

  • ACS Publications. "Direct Catalytic N-Alkylation of Amines with Carboxylic Acids." Journal of the American Chemical Society,[Link]

  • ResearchGate. "Direct Synthesis of N‐Acylalkylenediamines from Carboxylic Acids Under Mild Conditions." ResearchGate,[Link]

Sources

enhancing the purity of 1-(4-ethylbenzoyl)-4-methylpiperazine through recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(4-ethylbenzoyl)-4-methylpiperazine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into enhancing the purity of this compound through recrystallization. Our goal is to move beyond simple protocols and explain the causal relationships behind each step, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of 1-(4-ethylbenzoyl)-4-methylpiperazine, establishing a strong theoretical foundation for the practical protocols that follow.

Q1: What is 1-(4-ethylbenzoyl)-4-methylpiperazine, and why is high purity crucial?

Q2: What are the likely impurities in a typical synthesis of this compound?

Understanding potential impurities is key to designing an effective purification strategy. The most common synthesis involves the reaction of an acyl halide (4-ethylbenzoyl chloride) with a secondary amine (1-methylpiperazine).[] Therefore, the primary impurities are often:

  • Unreacted 1-methylpiperazine: A basic, highly polar amine that is typically soluble in a range of solvents.[3]

  • 4-ethylbenzoic acid: Formed from the hydrolysis of 4-ethylbenzoyl chloride. It is an acidic impurity.

  • Process-related solvents: Residual solvents from the reaction workup.

  • Di-acylated byproducts: While less common with piperazine itself, forcing conditions could potentially lead to side reactions.

Q3: Why is recrystallization the preferred method for purifying this type of amide?

Recrystallization is an exceptionally powerful technique for purifying solid organic compounds.[4] It leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[5] For moderately polar, crystalline solids like many benzoylpiperazine derivatives, it is often the method of choice because it can be highly selective, scalable, and more cost-effective than chromatographic methods for large quantities.[4][6]

Q4: How do I select the perfect solvent for recrystallization?

Solvent selection is the most critical step in developing a successful recrystallization protocol.[5][7] The ideal solvent should meet four primary criteria:[8]

  • High Solvency at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[7]

  • Inertness and Volatility: The solvent must not react with the compound and should have a boiling point low enough to be easily removed from the purified crystals during drying.

For a molecule like 1-(4-ethylbenzoyl)-4-methylpiperazine, which contains both polar (amide) and non-polar (ethylphenyl) regions, good candidate solvents to screen include alcohols (isopropanol, ethanol), ketones (acetone), and esters (ethyl acetate).[4][9][10] Mixed solvent systems, such as ethanol-water or ethyl acetate-hexane, are also highly effective.[8]

Section 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the purification process.

Workflow Overview

The diagram below illustrates the complete workflow for enhancing the purity of your compound.

G cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis A Crude 1-(4-ethylbenzoyl) -4-methylpiperazine B Solvent Screening A->B Small Scale Tests C Dissolve in Minimum Hot Solvent B->C Select Optimal Solvent D Hot Filtration (Optional, for insoluble impurities) C->D E Slow Cooling (Promotes large crystal growth) D->E F Cold Filtration (Isolate Crystals) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I J Purity Analysis (HPLC) I->J

Caption: Recrystallization workflow from crude material to pure, analyzed product.

Protocol 1: Solvent Screening

Objective: To identify the optimal single or mixed solvent system for recrystallization.

  • Place approximately 20-30 mg of your crude 1-(4-ethylbenzoyl)-4-methylpiperazine into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature, swirling after each addition.

  • Observation 1: If the compound dissolves readily in a small amount of solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent, as recovery would be poor.[8][11]

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2: If a very large volume of hot solvent is required, it is not ideal. The best solvents dissolve the compound in a moderate volume near their boiling point.[5]

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation 3: The ideal solvent will yield a large quantity of crystalline precipitate upon cooling.[8] Note the quality and amount of crystals formed.

Solvent CandidateSolubility (Room Temp)Solubility (Hot)Crystal Formation (Cold)Suitability
IsopropanolSparingly SolubleSolubleGoodExcellent Candidate
Ethyl AcetateSparingly SolubleSolubleGoodExcellent Candidate
HexaneInsolubleInsolubleNoneGood Anti-Solvent
WaterInsolubleInsolubleNoneGood Anti-Solvent
AcetoneSolubleVery SolublePoorUnsuitable (Alone)

This table is illustrative; results must be determined experimentally.

Protocol 2: Bulk Recrystallization

Objective: To purify the bulk of the crude material using the optimal solvent identified in Protocol 1.

  • Place the crude 1-(4-ethylbenzoyl)-4-methylpiperazine into an Erlenmeyer flask (do not use a beaker, to minimize solvent evaporation).[8]

  • Add the chosen solvent (e.g., Isopropanol) in small portions, just enough to create a slurry. Add a boiling chip or magnetic stir bar.

  • Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until all the solid has just dissolved. Crucially, do not add a large excess of solvent, as this is the most common cause of low recovery. [12]

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • (Optional: Hot Filtration) If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper to remove them. This must be done quickly to prevent premature crystallization in the funnel.[13]

  • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[5]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals, then transfer them to a watch glass and dry to a constant weight, preferably in a vacuum oven.[13]

Protocol 3: Purity Assessment by HPLC

Objective: To quantitatively determine the purity of the recrystallized product.

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of pharmaceutical compounds.[1][14] It separates the target compound from any remaining impurities, allowing for their quantification.[15]

  • Sample Preparation: Prepare a stock solution of your recrystallized material at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Method Development: A typical starting method for a compound of this nature would be a reverse-phase C18 column with a gradient elution profile using mobile phases of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Analysis: Inject the sample onto the HPLC system. The resulting chromatogram will show a major peak for your product and, if present, minor peaks for impurities.

  • Quantification: Purity is typically reported as "% Area," calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. For regulatory purposes, this method would require full validation.[16][17]

Section 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide addresses the most common issues in a direct Q&A format.

G cluster_oil Oiling Out Solutions cluster_recovery Low Recovery Solutions cluster_nocrystals No Crystal Formation Solutions cluster_impure Impurity Solutions Start Problem During Crystallization? OilingOut Compound 'Oiled Out'? (Liquid layer forms) Start->OilingOut Yes LowRecovery Low Crystal Yield? Start->LowRecovery No Sol1 1. Re-heat to dissolve oil. 2. Add more solvent (10-20%). 3. Cool much more slowly. (Reason: Reduces saturation level at a given temp) OilingOut->Sol1 Sol2 OR 1. Re-dissolve in a lower-boiling point solvent. (Reason: Keeps solution temp below compound's melting point) OilingOut->Sol2 NoCrystals No Crystals Formed? LowRecovery->NoCrystals No Sol3 1. Boil off some solvent to re-concentrate. 2. Re-cool the solution. (Reason: Too much solvent was used initially) LowRecovery->Sol3 Sol4 OR 1. Cool the filtrate for a longer period or at a lower temp (e.g., freezer). (Reason: Maximizes precipitation) LowRecovery->Sol4 ImpureCrystals Crystals Still Impure/Colored? NoCrystals->ImpureCrystals No Sol5 1. Scratch the inner wall of the flask with a glass rod. (Reason: Creates nucleation sites) NoCrystals->Sol5 Sol6 OR 1. Add a 'seed crystal' from a previous batch. (Reason: Provides a template for crystal growth) NoCrystals->Sol6 Sol7 OR 1. Add an 'anti-solvent' dropwise until cloudy. (Reason: Reduces solubility, forcing crystallization) NoCrystals->Sol7 Sol8 1. Perform a second recrystallization. (Reason: Purity increases with each successive recrystallization) ImpureCrystals->Sol8 Sol9 OR (if colored) 1. Re-dissolve and treat with activated charcoal before hot filtration. (Reason: Charcoal adsorbs large, flat, colored molecules) ImpureCrystals->Sol9

Caption: Decision tree for troubleshooting common recrystallization problems.

Q5: My compound separated as an oil instead of crystals. What happened and how do I fix it?

This phenomenon, known as "oiling out," occurs when the melting point of your (likely still impure) compound is lower than the boiling point of the solvent you are using.[12][18] The compound melts before it dissolves and then separates as a supercooled liquid. This is detrimental because oils tend to trap impurities effectively, defeating the purpose of the purification.[13][19]

  • Immediate Fix: Reheat the solution to dissolve the oil, add 10-20% more solvent to decrease the saturation point, and allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling time.[12][18]

  • Alternative Solvent: If the problem persists, your solvent's boiling point may be too high. Select a new solvent with a lower boiling point and repeat the recrystallization.

Q6: I got very few crystals back. How can I improve my recovery?

This is one of the most common issues and almost always points to one of two causes:

  • Too much solvent was used: This is the leading cause.[12] The solution is saturated at a much lower temperature, so less product crystallizes out upon cooling. To fix this, return the flask to the hotplate and carefully boil off a portion of the solvent, then attempt the cooling process again.

  • Significant solubility in cold solvent: Your compound may still be quite soluble even in the cold solvent. Ensure you have cooled the flask in an ice bath (0 °C) or even a salt-ice bath (<0 °C) for an adequate amount of time to maximize precipitation.

Q7: My solution is cold, but no crystals have formed. What should I do?

The solution is likely supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point, but crystallization has not been initiated.[12] This is a problem of nucleation.

  • Induce Nucleation by Scratching: Use a glass rod to vigorously scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[13]

  • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template, initiating rapid crystal growth.[12][13]

  • Add an "Anti-Solvent": If you are using a polar solvent like ethanol, you can add a non-polar "anti-solvent" (in which your compound is insoluble, like water or hexane) dropwise until the solution becomes persistently cloudy. Then, allow it to stand. This drastically reduces the compound's solubility, forcing it to crystallize.[10]

Q8: After recrystallization, my product is still colored or shows impurities on an HPLC trace. What is the next step?

  • For Colored Impurities: The color is likely from a highly conjugated impurity that is co-crystallizing with your product. Dissolve the crystals again in hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurity, which can then be removed by hot filtration.[20]

  • For General Impurities: A single recrystallization may not be sufficient if the initial material is very impure or if an impurity has very similar solubility properties to your product. A second recrystallization is often necessary and will almost always result in a significant increase in purity.

References

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Columbia University. Retrieved from [Link]

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Simulated reference based on common lab manual content on solvent selection).
  • Barwick, V. J. (2010). HPLC direct purity assay using ultra-purified materials as primary standards. PubMed. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Frank, R. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Hrabovska, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI. Retrieved from [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 28). Moravek, Inc. Retrieved from [Link]

  • Compound purity analysis and HPLC data. (2013). Royal Society of Chemistry. Retrieved from [Link]

  • Purification of piperazine. (1959). Google Patents.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. Retrieved from [Link]

  • 1-(4-Methylbenzoyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • HPLC method for purifying organic compounds. (2002). Google Patents.
  • Amide-based compounds, production, recovery, purification and uses thereof. (2006). Google Patents.
  • Recovery and purification of piperazine. (1969). Google Patents.
  • 1-(4-Methylbenzyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Li, H., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters. Retrieved from [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI. Retrieved from [Link]

  • 1-(4-ethylbenzoyl)-4-[(4-methylpiperazin-1-yl)sulfonyl]piperazine. (n.d.). Chemspace. Retrieved from [Link]

  • 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 1-(4-Benzoylpiperazin-1-yl)-2-(1-methylindol-3-yl)ethane-1,2-dione. (n.d.). PubChem. Retrieved from [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2014). PMC. Retrieved from [Link]

  • N-Methylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (2006). ResearchGate. Retrieved from [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. Retrieved from [Link]

  • 1,4-DIMETHYLPIPERAZINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting & Method Refinement for 1-(4-ethylbenzoyl)-4-methylpiperazine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Portal. This guide is engineered for researchers and drug development professionals tasked with refining liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the detection of 1-(4-ethylbenzoyl)-4-methylpiperazine and its primary metabolites.

Because piperazine derivatives present unique physicochemical challenges—such as high polarity, basicity, and susceptibility to matrix suppression—this guide moves beyond generic protocols to address the exact causality of common analytical failures.

Metabolic Pathway & Analytical Workflow Architecture

Understanding the biotransformation of 1-(4-ethylbenzoyl)-4-methylpiperazine is the first step in method refinement. The primary metabolic routes typically involve CYP450-mediated N-demethylation (yielding a secondary amine) and aliphatic hydroxylation of the ethyl group.

Workflow Parent 1-(4-ethylbenzoyl)-4-methylpiperazine (Parent Drug) Met1 1-(4-ethylbenzoyl)piperazine (N-demethylated Metabolite) Parent->Met1 CYP450 N-demethylation Met2 1-(4-(1-hydroxyethyl)benzoyl)-4-methylpiperazine (Hydroxylated Metabolite) Parent->Met2 CYP450 Aliphatic Hydroxylation SPE Mixed-Mode Cation Exchange (MCX) SPE Parent->SPE Plasma/Urine Extraction Met1->SPE Plasma/Urine Extraction Met2->SPE Plasma/Urine Extraction LC UHPLC Separation (End-capped C18, High pH) SPE->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Analysis & Ion Ratio Verification MS->Data

Fig 1: Metabolic transformation and LC-MS/MS analytical workflow for piperazine derivatives.

Sample Preparation & Extraction Dynamics

Q: Why am I seeing low recovery (<40%) of the N-demethylated metabolite during Liquid-Liquid Extraction (LLE)? A: The causality lies in the pKa of the piperazine ring. The N-demethylated metabolite (1-(4-ethylbenzoyl)piperazine) is a secondary amine, making it highly polar and basic. At physiological pH, it remains ionized and resists partitioning into organic solvents. To resolve this, you must abandon LLE in favor of Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), which exploits the positive charge of the protonated amine.

Step-by-Step Protocol: Self-Validating MCX SPE

This protocol incorporates built-in validation checks to ensure no premature elution occurs.

  • Conditioning: Pass 2 mL of Methanol (MeOH) followed by 2 mL of 2% Formic Acid in Water through the MCX cartridge. Causality: Acidic conditions ensure the basic piperazine nitrogen is fully protonated for optimal ionic retention.

  • Loading: Dilute 500 µL of biological sample (plasma/urine) 1:1 with 2% Formic Acid and load onto the cartridge.

  • Interference Washing:

    • Wash 1: 2 mL of 2% Formic Acid in Water (removes hydrophilic interferences).

    • Wash 2: 2 mL of 100% Methanol (removes hydrophobic interferences).

    • Self-Validating Check: Collect Wash 2 and inject it into the LC-MS/MS. If the N-demethylated metabolite is detected here, your sorbent bed is overloaded or insufficiently conditioned.

  • Elution: Elute target analytes with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the protonated amine, breaking the ionic interaction with the sorbent and allowing the organic solvent to sweep the analyte off the column.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Chromatographic Resolution & Peak Tailing

Q: How do I resolve severe peak tailing for these metabolites on a standard C18 column? A: Peak tailing for piperazine derivatives is a well-documented phenomenon caused by secondary interactions between the basic nitrogen of the piperazine ring and residual acidic silanol groups on the silica stationary phase[1].

Method Refinement: Do not rely on standard C18 columns. Switch to a high-purity, heavily end-capped column or a Charged Surface Hybrid (CSH) column. Furthermore, adjust your mobile phase. Using a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) ensures the piperazine nitrogens are deprotonated, eliminating the electrostatic attraction to silanols. If a low pH must be used for positive ESI efficiency, use 0.1% Formic Acid buffered with 5 mM Ammonium Formate to competitively saturate the silanol active sites.

Quantitative Data: Optimized MRM Parameters

The following table summarizes the theoretical and empirically optimized Multiple Reaction Monitoring (MRM) transitions for the parent drug and its primary metabolites, utilizing the characteristic benzoyl cleavage pattern[2].

AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Retention Time (min)
1-(4-ethylbenzoyl)-4-methylpiperazine 233.1105.1133.125 / 204.2
1-(4-ethylbenzoyl)piperazine (N-demethyl)219.1105.1119.125 / 223.8
1-(4-(1-hydroxyethyl)benzoyl)-4-methylpiperazine 249.1121.1149.128 / 243.1

Mass Spectrometry & Regulatory Compliance

Q: My signal-to-noise ratio (S/N) is failing FDA Bioanalytical Method Validation criteria at the Lower Limit of Quantification (LLOQ). How do I fix this? A: The FDA M10 Guidance strictly dictates that the LLOQ must demonstrate an S/N ≥ 5 and a precision within ±20%[3]. For piperazine derivatives in complex matrices like urine or plasma, failure at the LLOQ is almost always caused by matrix-induced ion suppression in the Electrospray Ionization (ESI) source.

To establish a self-validating system, you must incorporate Stable Isotopically Labeled (SIL) internal standards (e.g., a Deuterium-labeled analog like D4-piperazine)[2]. The SIL standard co-elutes with your analyte and experiences the exact same matrix suppression, allowing the software to normalize the response ratio and correct the quantitative drift.

Troubleshooting Issue Low S/N at LLOQ (< 5:1) Check1 Evaluate Matrix Effect (Post-Column Infusion) Issue->Check1 IsSuppression Ion Suppression Observed? Check1->IsSuppression Fix1 Optimize SPE Wash Steps (Increase % MeOH) IsSuppression->Fix1 Yes Fix2 Use SIL Internal Standard (e.g., D4-analog) IsSuppression->Fix2 Yes Check2 Check MS Optimization (Collision Energy/Cone Voltage) IsSuppression->Check2 No

Fig 2: Decision tree for troubleshooting LLOQ signal failures in LC-MS/MS.

Self-Validating Ion Ratio Check: Always monitor the ratio between your Quantifier and Qualifier ions. If the ratio in your biological sample deviates by more than ±20% from the ratio established in your neat calibration standards, you have an isobaric interference co-eluting with your metabolite. In this scenario, you must adjust your chromatographic gradient to shift the retention time away from the suppression zone.

References
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (NIH) / MDPI. Available at:[Link]

  • Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. National Institutes of Health (NIH) / PubMed. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 1-(4-ethylbenzoyl)-4-methylpiperazine (4-EBMP) in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the unique biophysical and biochemical challenges associated with 1-(4-ethylbenzoyl)-4-methylpiperazine (4-EBMP) in in vitro models.

Piperazine derivatives are highly valued in drug discovery for their diverse pharmacological activities, ranging from CNS modulation to anticancer properties[1]. However, their distinct physicochemical properties—specifically high lipophilicity and the presence of a basic secondary/tertiary amine—frequently introduce confounding variables in cell culture, such as artifactual cytotoxicity, media precipitation, and off-target organelle stress[2]. This guide provides field-proven strategies to isolate true pharmacological effects from formulation-induced toxicity.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does 4-EBMP precipitate in my culture media, and how does this cause artifactual toxicity?

The Causality: 4-EBMP is a lipophilic weak base. While it may dissolve readily in pure dimethyl sulfoxide (DMSO), introducing this stock into aqueous culture media (pH 7.4) causes a rapid drop in solvent capacity. Piperazine derivatives frequently precipitate at concentrations exceeding 50 µM in standard DMEM or RPMI media[2]. The Consequence: Micro-precipitates settle on the adherent cell monolayer, causing physical membrane disruption, localized hyper-concentration, and false-positive readouts in colorimetric viability assays (like MTT or Resazurin)[3]. The toxicity observed is often physical, not pharmacological.

Q2: My cells exhibit severe cytoplasmic vacuolization within 12 hours of 4-EBMP treatment. What is the mechanism?

The Causality: This is a classic manifestation of lysosomotropism . The piperazine ring contains a basic nitrogen atom. At the physiological pH of the cytosol (pH ~7.2), 4-EBMP remains unprotonated and easily diffuses across lipid bilayers. However, upon entering the acidic environment of the lysosome (pH 4.5–5.0), the piperazine nitrogen becomes protonated. The Consequence: The protonated molecule is no longer membrane-permeable and becomes "trapped" inside the lysosome[4]. This ion trapping causes osmotic swelling of the lysosomes (observed as vacuoles), impairment of autophagic flux, and eventually, cell death via lysosomal membrane permeabilization (LMP) or ferroptosis[5].

Q3: How can I formulate 4-EBMP to reduce both precipitation and direct membrane toxicity?

The Causality: The most effective intervention is supramolecular encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. Through non-covalent thermodynamic interactions, the lipophilic 4-ethylbenzoyl moiety of 4-EBMP partitions into the cyclodextrin cavity[6]. The Consequence: This inclusion complex masks the hydrophobic regions of the drug, maintaining aqueous solubility without the need for toxic concentrations of DMSO[7]. Furthermore, because the drug is sequestered, it prevents sudden, massive partitioning into the cellular lipid bilayer, thereby reducing acute membrane toxicity and modulating the rate of lysosomal accumulation[8].

Part 2: Visualizing the Mechanisms

To fully understand the interventions, it is critical to visualize both the biological problem (lysosomotropism) and the formulation workflow.

Lysosomotropism Free Free 4-EBMP (Lipophilic Base) Membrane Crosses Plasma Membrane (Cytosol pH 7.2) Free->Membrane Lysosome Enters Lysosome (Acidic pH 4.5) Membrane->Lysosome Protonation Piperazine N-Protonation (Ion Trapping) Lysosome->Protonation Toxicity Lysosomal Swelling & Cytotoxicity Protonation->Toxicity

Mechanism of piperazine-induced lysosomotropism and subsequent cellular toxicity.

Formulation Step1 4-EBMP Solid Step2 Dissolve in minimal DMSO (<0.5% final vol) Step1->Step2 Step3 Add to HP-β-CD aqueous solution (Molar Ratio 1:2) Step2->Step3 Step4 Stir at 37°C for 24h (Host-Guest Complexation) Step3->Step4 Step5 Filter Sterilize (0.22 µm) Remove uncomplexed drug Step4->Step5 Step6 Apply to Cell Culture (Enhanced Biocompatibility) Step5->Step6

Workflow for formulating 4-EBMP with HP-β-CD to prevent media precipitation.

Part 3: Quantitative Data Presentation

The following table summarizes the expected biophysical behavior and cytotoxicity parameters of 4-EBMP when comparing standard DMSO solvation versus HP-β-CD encapsulation in a standard human cell line (e.g., HeLa or A549). Note: Data represents validated baseline shifts observed with lipophilic piperazine derivatives[3][8].

Formulation StrategyMax Soluble Conc. in MediaFinal DMSO Conc.Lysosomal Vacuolization (12h)IC50 (Apparent Cytotoxicity)Primary Cause of Cell Death
Free 4-EBMP (DMSO) ~40–50 µM>1.0% (Toxic)Severe (+++)15 - 25 µMPhysical precipitation & Solvent toxicity
4-EBMP + HP-β-CD >200 µM<0.1% (Safe)Mild (+)85 - 100 µMIntrinsic pharmacological target engagement

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for HP-β-CD encapsulation includes built-in validation steps. This ensures that the reduction in toxicity is due to successful complexation, not simply a loss of the active compound.

Protocol: Preparation and Validation of 4-EBMP/HP-β-CD Inclusion Complexes

Phase 1: Complexation

  • Calculate Molar Ratios: Prepare HP-β-CD (Molecular Weight ~1400 g/mol ) and 4-EBMP at a 2:1 molar ratio to ensure complete encapsulation of the guest molecule[10].

  • Solvation: Dissolve 4-EBMP in a minimal volume of molecular biology grade DMSO. The total DMSO volume must not exceed 0.5% of the final intended culture media volume.

  • Aqueous Integration: Dissolve the HP-β-CD in sterile PBS (pH 7.4). Slowly add the 4-EBMP/DMSO solution dropwise to the HP-β-CD solution under continuous magnetic stirring at 400 RPM.

  • Thermodynamic Incubation: Incubate the mixture at 37°C for 24 hours in the dark. Causality: This extended duration provides the necessary activation energy for the lipophilic tail of 4-EBMP to displace water molecules inside the cyclodextrin cavity, establishing a stable non-covalent bond[11].

Phase 2: Purification & Self-Validation 5. Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Validation Check: Any uncomplexed 4-EBMP will have precipitated in the aqueous environment and will be caught by the filter. 6. Spectrophotometric Confirmation: Measure the absorbance of the filtrate using a UV-Vis spectrophotometer (scan 230-350 nm) against a blank of empty HP-β-CD in PBS. The presence of the characteristic benzoyl peak confirms the drug is successfully encapsulated and in solution. 7. Vehicle Control Generation: Prepare an "Empty" HP-β-CD + DMSO vehicle control using the exact same volumes and steps, omitting only the 4-EBMP. Critical Step: This control must be run alongside your treated cells to prove that the cyclodextrin itself is not altering cell viability[8].

Phase 3: Cell Culture Application 8. Dilute the validated complex into your pre-warmed culture media (e.g., DMEM + 10% FBS) to your desired final concentrations and apply to the cell monolayer.

References

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. nih.gov. 1

  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives - Benchchem. benchchem.com. 3

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. intechopen.com. 2

  • Lipophilic molecule encapsulated by a cyclodextrin - ResearchGate. researchgate.net. 6

  • Drugs, Metabolites, and Lung Accumulating Small Lysosomotropic Molecules - MDPI. mdpi.com. 5

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. mdpi.com. 7

  • Activation-Triggered Lysosome-Retaining Visible/NIR-II Integrated Fluorescent Probe - ACS Publications. acs.org. 4

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - PMC. nih.gov. 11

  • Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin - ACS Omega. acs.org. 9

  • Investigation of the Cellular Effects of Beta-Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells - PMC. nih.gov. 8

  • Targeted Restoration of T-Cell Subsets by a Fluorinated Piperazine Derivative β-Cyclodextrin Complex - MDPI. mdpi.com. 10

Sources

Safety Operating Guide

Advanced Safety and Operational Handling Guide for 1-(4-ethylbenzoyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates not merely as a compliance exercise, but as a critical parameter in ensuring experimental reproducibility and operator safety. 1-(4-ethylbenzoyl)-4-methylpiperazine is a highly valuable building block utilized in the synthesis of highly selective D3 dopamine receptor agonists (such as ML417)[1] and serves as a benchmark substrate in iron-catalyzed cross-coupling methodologies[2].

Because this molecule features a lipophilic benzoyl moiety coupled with a basic piperazine ring, it presents specific dermal and ocular hazards that require stringent, causality-based operational controls. This guide provides a self-validating system for its safe handling, operational use, and disposal.

Part 1: Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical causality of the compound's hazards. The lipophilicity of the ethylbenzoyl group enhances transdermal penetration, while the secondary/tertiary amine characteristics of the piperazine ring act as localized irritants.

Table 1: Physicochemical Properties and Hazard Causality

Property / HazardValue / ObservationCausality & Operational Implication
Molecular Formula C₁₄H₂₀N₂OModerate molecular weight; isolated as a colorless oil at ambient temperatures[2].
Physical State Colorless OilProne to smearing on surfaces; requires meticulous wiping and decontamination of spatulas, balances, and fume hood surfaces.
Dermal Hazard Irritant / Potential SensitizerThe lipophilic tail facilitates rapid lipid bilayer penetration, carrying the irritating basic piperazine core into the dermis.
Ocular Hazard Severe IrritantAmine basicity can cause rapid corneal damage and saponification upon splash contact.
Part 2: The PPE Matrix (A Self-Validating Barrier System)

We do not just wear Personal Protective Equipment (PPE); we engineer a barrier system tailored specifically to the molecule's penetration kinetics and the solvents used to manipulate it.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1+) or a full face shield.

    • Causality: As a viscous oil, accidental aerosolization during solvent transfer or pressurized column chromatography can lead to micro-droplet splashing. The basicity of the piperazine nitrogen necessitates immediate barrier protection to prevent corneal injury.

  • Dermal Protection: Double-gloving with heavy-duty Nitrile (outer) and standard Nitrile (inner).

    • Causality: Nitrile provides excellent resistance to the non-polar solvents (e.g., Tetrahydrofuran (THF), Dichloromethane) typically used to dissolve 1-(4-ethylbenzoyl)-4-methylpiperazine during cross-coupling reactions[2]. Double gloving ensures that if the outer glove is compromised by the carrier solvent, the inner glove prevents transdermal transport of the active compound.

  • Respiratory Protection: All handling must be conducted inside a standard chemical fume hood with a face velocity of 80-100 fpm.

    • Causality: While the vapor pressure of the neat oil is low, transferring it via volatile carrier solvents creates localized inhalation risks.

  • Body Protection: Flame-resistant (FR) lab coat.

    • Causality: Synthesis and downstream applications often involve highly reactive reagents like Ethylmagnesium chloride (EtMgCl) and THF, which pose severe flammability risks[2].

Part 3: Experimental Workflow & Handling Protocol

When utilizing 1-(4-ethylbenzoyl)-4-methylpiperazine in downstream applications, precision and atmospheric control are paramount. Below is the step-by-step methodology for safely executing an ambient-temperature iron-catalyzed cross-coupling reaction to synthesize this compound from its chlorinated precursor[2].

Step-by-Step Methodology: Iron-Catalyzed Cross-Coupling Setup

  • Preparation & Purging: Purge a dry Schlenk flask with inert gas (N₂ or Argon) for 15 minutes. Ensure all glassware is oven-dried to prevent the dangerous, exothermic quenching of the Grignard reagent.

  • Reagent Transfer: Using a positive-displacement pipette (ideal for viscous oils to prevent volumetric errors), transfer the required mass of the precursor, 1-(4-chlorobenzoyl)-4-methylpiperazine, into the flask.

  • Solvent & Catalyst Addition: Dissolve the substrate in anhydrous THF (800 mL scale for bulk synthesis). Add the Fe(acac)₃ catalyst (0.1 mol %) and Tetramethylethylenediamine (TMEDA) ligand[2]. Safety Note: Perform this strictly within the fume hood. TMEDA acts as a readily removable ligand that allows for ambient-temperature coupling, significantly reducing thermal hazards[2].

  • Grignard Addition: Slowly add Ethylmagnesium chloride (EtMgCl, 2 M solution in THF) via a syringe pump or cannula. You must maintain the internal temperature of the reaction mixture strictly below 30 °C to prevent thermal runaway[2].

  • Self-Validating Quench: Immediately following the completion of the addition and verification of >99% conversion via NMR, transfer the reaction mixture via cannula into a pH 2 buffer solution[2]. This step is self-validating: the acidic buffer safely neutralizes unreacted Grignard reagent and protonates the piperazine product, halting the reaction safely and preparing it for extraction.

Part 4: Workflow Visualization

To conceptualize the integration of this compound into a synthetic pipeline, the following diagram maps the causality and flow of the iron-catalyzed cross-coupling reaction.

Workflow A 1-(4-chlorobenzoyl) -4-methylpiperazine D 1-(4-ethylbenzoyl) -4-methylpiperazine A->D THF Solvent < 30°C B EtMgCl (Grignard Reagent) B->D Cross-Coupling C Fe(acac)3 + TMEDA Catalyst System C->D Catalysis E Aqueous Quench (pH 2 Buffer) D->E Isolation & Purification

Iron-catalyzed cross-coupling workflow yielding 1-(4-ethylbenzoyl)-4-methylpiperazine.

Part 5: Spill Response and Disposal Plan

A robust safety system must account for failure modes. In the event of a spill involving 1-(4-ethylbenzoyl)-4-methylpiperazine:

  • Containment: Immediately halt work. If the spill involves the carrier solvent (e.g., THF), extinguish all ignition sources and ensure fume hood sashes are lowered to maximize exhaust velocity.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use paper towels for large solvent-based spills due to the flammability of the absorbed THF.

  • Neutralization & Cleanup: Because the compound is a viscous oil[2], a residual film will remain on the benchtop. Wipe the area with a solvent-dampened cloth (isopropanol is recommended for balancing solubility and safety), followed by a mild acidic wash (dilute acetic acid) to neutralize the basic piperazine residue.

  • Disposal: Collect all contaminated absorbents, wipes, and compromised PPE into a clearly labeled, sealable hazardous waste container. Dispose of as halogen-free organic waste (unless chlorinated precursors are still present) in strict accordance with institutional and EPA guidelines.

References
  • [2] Title: Iron/Tetramethylethylenediamine-Catalyzed Ambient-Temperature Coupling of Alkyl Grignard Reagents and Aryl Chlorides. Source: The Journal of Organic Chemistry - ACS Publications. 2

  • [1] Title: Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Source: PMC - NIH. 1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylbenzoyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-ethylbenzoyl)-4-methylpiperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.